molecular formula C10H12O4S B12096727 2-((3-(Methylsulfonyl)phenoxy)methyl)oxirane

2-((3-(Methylsulfonyl)phenoxy)methyl)oxirane

Cat. No.: B12096727
M. Wt: 228.27 g/mol
InChI Key: IUUZMZHMHDVICT-UHFFFAOYSA-N
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Description

Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is a chemical compound with a unique structure that includes an oxirane ring and a methylsulfonyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- typically involves the reaction of 3-(methylsulfonyl)phenol with an appropriate epoxide precursor. One common method is the reaction of 3-(methylsulfonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The methylsulfonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. Molecular targets and pathways include interactions with enzymes and other biological macromolecules, where the compound can act as an inhibitor or substrate.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2-methyl-2-phenyl-: Similar in structure but lacks the methylsulfonyl group.

    Oxirane, [(2-methylphenoxy)methyl]-: Contains a phenoxy group but with different substituents.

    2-((3-(methylsulfonyl)phenoxy)methyl)oxirane: A closely related compound with similar functional groups.

Uniqueness

Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is unique due to the presence of both the oxirane ring and the methylsulfonyl group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

2-[(3-methylsulfonylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-3-8(5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3

InChI Key

IUUZMZHMHDVICT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC2CO2

Origin of Product

United States

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